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Compound of Interest

Compound Name: Sulfo-Cy5-Methyltetrazine

Cat. No.: B15557156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide range of

applications in molecular biology, diagnostics, and drug development. Sulfo-Cy5-
Methyltetrazine is a water-soluble, far-red fluorescent dye that offers a robust method for

labeling nucleic acids through a bioorthogonal click chemistry reaction. This approach utilizes

the inverse-electron-demand Diels-Alder (iEDDA) reaction, a highly efficient and specific

ligation between the methyltetrazine moiety on the dye and a trans-cyclooctene (TCO) group

pre-incorporated into the nucleic acid.[1] This reaction is exceptionally fast, proceeds under

mild, aqueous conditions without the need for a catalyst, and is orthogonal to most biological

functional groups, ensuring that the labeled nucleic acid maintains its structural and functional

integrity.

These application notes provide detailed protocols for the covalent labeling of TCO-modified

DNA or RNA with Sulfo-Cy5-Methyltetrazine, purification of the labeled product, and

quantification of the labeling efficiency.
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Parameter Value Reference

Molecular Weight 934.11 g/mol [2]

Excitation Maximum (Ex) ~647 nm [2]

Emission Maximum (Em) ~668 nm [3]

Extinction Coefficient 250,000 cm⁻¹M⁻¹ [2]

Solubility Water, DMSO, DMF [2]

Storage
-20°C, desiccated and

protected from light
[2]

Reaction Kinetics of Tetrazine-TCO Ligation
The inverse-electron-demand Diels-Alder reaction between tetrazines and TCO is

characterized by exceptionally fast kinetics. The second-order rate constants are among the

highest of any bioorthogonal reaction, allowing for efficient labeling at low concentrations.

Reaction Pair
Second-Order Rate
Constant (k₂)

Reference

Tetrazine - TCO Up to 10⁶ M⁻¹s⁻¹ [4]

Tetrazine-modified dye -

Dienophile-modified 2'-

deoxyuridine

0.15 x 10⁻² to 105 x 10⁻²

M⁻¹s⁻¹
[1][5]

Experimental Protocols
Protocol 1: Labeling of TCO-Modified Oligonucleotides
with Sulfo-Cy5-Methyltetrazine
This protocol describes the labeling of a trans-cyclooctene (TCO)-modified oligonucleotide with

Sulfo-Cy5-Methyltetrazine.
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TCO-modified oligonucleotide

Sulfo-Cy5-Methyltetrazine

Anhydrous Dimethylsulfoxide (DMSO)

Nuclease-free water

Phosphate-Buffered Saline (PBS), pH 7.4

Microcentrifuge tubes

Procedure:

Prepare Sulfo-Cy5-Methyltetrazine Stock Solution:

Allow the vial of Sulfo-Cy5-Methyltetrazine to warm to room temperature.

Dissolve the Sulfo-Cy5-Methyltetrazine in anhydrous DMSO to a final concentration of

10 mM. Mix well by vortexing.

Note: This stock solution should be prepared fresh. If storage is necessary, aliquot and

store at -20°C, protected from light and moisture.

Prepare TCO-Modified Oligonucleotide Solution:

Dissolve the TCO-modified oligonucleotide in nuclease-free water or PBS to a final

concentration of 100 µM.

Labeling Reaction:

In a microcentrifuge tube, combine the following:

10 µL of 100 µM TCO-modified oligonucleotide (1 nmol)

1.5 µL of 10 mM Sulfo-Cy5-Methyltetrazine (15 nmol, 15-fold molar excess)

88.5 µL of PBS (pH 7.4)
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Mix gently by pipetting.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Protocol 2: Purification of Labeled Oligonucleotide
This protocol describes the purification of the Sulfo-Cy5-labeled oligonucleotide from unreacted

dye using n-butanol extraction, a rapid and efficient method.[6]

Materials:

Labeling reaction mixture from Protocol 1

n-butanol, saturated with nuclease-free water

Nuclease-free water

Microcentrifuge tubes

Procedure:

Prepare Water-Saturated n-Butanol:

Mix equal volumes of n-butanol and nuclease-free water in a tube.

Vortex vigorously for 1 minute.

Allow the phases to separate. The upper phase is the water-saturated n-butanol.

Extraction:

Add an equal volume of water-saturated n-butanol to the labeling reaction mixture.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 x g for 2 minutes to separate the phases.

The upper, organic phase (containing unreacted dye) will be colored, while the lower,

aqueous phase (containing the labeled oligonucleotide) should be clear.
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Carefully remove and discard the upper organic phase.

Repeat Extraction:

Repeat the extraction step 2-3 times, or until the upper organic phase is colorless.

Final Product:

The lower aqueous phase contains the purified Sulfo-Cy5-labeled oligonucleotide.

Alternative purification methods include size-exclusion chromatography (e.g., spin columns) or

ethanol precipitation.

Protocol 3: Quantification of Labeling Efficiency (Degree
of Labeling)
The degree of labeling (DOL), which is the molar ratio of dye to oligonucleotide, can be

determined by measuring the absorbance of the purified labeled oligonucleotide at 260 nm (for

the nucleic acid) and ~647 nm (for Sulfo-Cy5).

Materials:

Purified Sulfo-Cy5-labeled oligonucleotide

UV-Vis spectrophotometer

Quartz cuvettes

Procedure:

Measure Absorbance:

Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀)

and at the absorbance maximum of the dye, ~647 nm (A_max).

Calculate Concentrations:
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Concentration of Sulfo-Cy5 (M): [Dye] = A_max / ε_dye where ε_dye is the extinction

coefficient of Sulfo-Cy5 (250,000 M⁻¹cm⁻¹).

Concentration of Oligonucleotide (M): A correction factor is needed to account for the dye's

absorbance at 260 nm. A₂₆₀_corrected = A₂₆₀ - (A_max * CF) where CF (Correction

Factor) = A₂₆₀ of free dye / A_max of free dye. For Cy5, this is approximately 0.05. [Oligo]

= A₂₆₀_corrected / ε_oligo where ε_oligo is the extinction coefficient of the oligonucleotide,

which can be calculated based on its sequence.

Calculate Degree of Labeling (DOL): DOL = [Dye] / [Oligo]

A typical DOL for a singly labeled oligonucleotide should be close to 1.0.
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Step 1: Nucleic Acid Modification

Step 2: Click Chemistry Labeling

Step 3: Purification

Step 4: Analysis
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Caption: Experimental workflow for labeling nucleic acids with Sulfo-Cy5-Methyltetrazine.
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Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Labeling Nucleic
Acids with Sulfo-Cy5-Methyltetrazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557156#labeling-nucleic-acids-with-sulfo-cy5-
methyltetrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15557156#labeling-nucleic-acids-with-sulfo-cy5-methyltetrazine
https://www.benchchem.com/product/b15557156#labeling-nucleic-acids-with-sulfo-cy5-methyltetrazine
https://www.benchchem.com/product/b15557156#labeling-nucleic-acids-with-sulfo-cy5-methyltetrazine
https://www.benchchem.com/product/b15557156#labeling-nucleic-acids-with-sulfo-cy5-methyltetrazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15557156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

